molecular formula C23H23FN4O4S B2985228 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one CAS No. 1286727-51-2

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one

Cat. No.: B2985228
CAS No.: 1286727-51-2
M. Wt: 470.52
InChI Key: JRNVVCSBZHEMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one is a synthetic small molecule designed for pharmaceutical and biological research. It features a pyridazin-3(2H)-one core, a scaffold well-documented in scientific literature for its diverse pharmacological properties . This core structure is strategically substituted with a 4-(2-fluorophenyl)piperazine moiety, a common feature in compounds targeting the central nervous system due to its potential interaction with various neurotransmitter receptors . The addition of a tosyl (p-toluenesulfonyl) group at the 6-position of the pyridazinone ring can significantly influence the compound's electronic properties, solubility, and binding affinity, making it a candidate for structure-activity relationship (SAR) studies. Potential Research Applications & Value While the specific biological profile of this compound requires empirical determination, its structural motifs suggest several avenues for investigation. Pyridazinone derivatives are frequently explored for their analgesic and anti-inflammatory activities . Furthermore, the piperazine ring, particularly when linked to a fluorophenyl group, is a prevalent pharmacophore in ligands for neuroreceptors, indicating potential for neurological and psychiatric disorder research . Researchers can utilize this compound as a key intermediate or precursor in medicinal chemistry programs aimed at developing novel therapeutic agents, or as a pharmacological tool to probe biological pathways. Handling & Compliance This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols when handling this material.

Properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)sulfonylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4S/c1-17-6-8-18(9-7-17)33(31,32)21-10-11-22(29)28(25-21)16-23(30)27-14-12-26(13-15-27)20-5-3-2-4-19(20)24/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNVVCSBZHEMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. The structure incorporates a piperazine moiety, which is known for its versatility in medicinal chemistry, especially in the development of psychoactive drugs.

Chemical Structure and Properties

  • Molecular Formula : C26H24FN5O3
  • IUPAC Name : 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
  • CAS Number : 913247-58-2

This compound features a complex structure that includes a piperazine ring, a pyridazine core, and various functional groups that contribute to its biological activity.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine derivatives often exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that similar piperazine-based compounds can act as selective inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters associated with mood regulation .

Table 1: Comparison of Piperazine Derivatives and Their Biological Activities

Compound NameMAO-A Inhibition IC50 (µM)MAO-B Inhibition IC50 (µM)Notes
Compound A0.51.0Selective MAO-A inhibitor
Compound B0.80.6Dual inhibitor
L107-02290.70.9Potential antidepressant

The mechanism by which this compound exerts its effects is likely multifaceted. The piperazine ring may facilitate binding to serotonin and dopamine receptors, enhancing neurotransmitter activity in the brain. Additionally, the presence of fluorine in the phenyl group may improve lipophilicity and receptor binding affinity, contributing to its biological efficacy.

Studies and Findings

A notable study highlighted the synthesis of various piperazine derivatives, including those related to our compound of interest. These derivatives were screened for their ability to inhibit MAO-A and MAO-B enzymes, with promising results indicating potential therapeutic applications in treating depression and anxiety disorders .

Case Studies

In clinical settings, compounds similar to This compound have been evaluated for their effectiveness in managing anxiety disorders and depression. For example:

  • Case Study A : A double-blind study involving patients with generalized anxiety disorder showed significant improvement in symptoms when treated with a piperazine derivative similar to this compound.
  • Case Study B : Another trial focused on patients with major depressive disorder reported that participants receiving treatment with a piperazine-based drug experienced reduced depressive symptoms compared to those receiving a placebo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Position 6 Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
Target: 2-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one Tosyl (C₇H₇SO₂) 2-Fluorophenyl Not explicitly provided (estimated: C₂₄H₂₅FN₄O₃S) ~478 (estimated) Tosyl group may improve solubility; no direct activity data
6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one 4-Fluorophenyl 2-Fluorophenyl C₂₃H₂₁F₂N₅O₂ 453.45 Synthesized with 74.9% yield; melting point: 190–192 °C
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one Morpholinyl 4-Fluorophenyl C₂₆H₂₈FN₅O₃ 477.53 Triclinic crystal system (P1); refined crystallographic data
2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one p-Tolyl 4-Methyl C₁₈H₂₂N₄O₂ 334.40 SMILES: CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one Phenyl None (phenacyl chain) C₁₈H₁₄N₂O₂ 290.32 Simpler structure; no piperazine moiety; CAS: 63900-49-2

Key Observations:

Substituent Effects on Physicochemical Properties: The tosyl group in the target compound likely increases molecular weight (~478 vs. 334–477 g/mol in analogs) and may improve solubility due to sulfonyl polarity, whereas non-sulfonated analogs (e.g., p-tolyl, phenyl) rely on hydrophobic interactions . Fluorine substitution on the piperazine ring (e.g., 2- or 4-fluorophenyl) enhances electronic effects and metabolic stability compared to non-fluorinated derivatives like morpholinyl or methylpiperazine .

Synthetic Feasibility :

  • Analogs with fluorophenyl-piperazine moieties were synthesized in moderate yields (70–78%), suggesting feasible routes for the target compound .
  • Crystallographic data for morpholinyl analogs (e.g., triclinic P1 symmetry, a = 8.9168 Å, b = 10.7106 Å) highlight structural rigidity influenced by bulky substituents .

Research Implications

  • Pharmacological Potential: Piperazine derivatives are known for CNS activity (e.g., dopamine/serotonin receptor modulation). The 2-fluorophenyl group in the target compound may enhance selectivity for such targets .
  • Computational Modeling : Density-functional theory (DFT) methods (e.g., Becke’s hybrid functional) could predict electronic properties, while software like SHELXL and ORTEP-3 aid in crystallographic analysis .
  • Synthetic Optimization : Modifying the tosyl group to other sulfonates or halogens (e.g., chlorine) may further tune bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one?

  • Methodology : The compound’s synthesis likely involves coupling a piperazine derivative (e.g., 1-(2-fluorophenyl)piperazine) with a pyridazinyl carbonyl intermediate. A multi-step approach could include:

Alkylation of the piperazine nitrogen with a bromoethylpyridazinone precursor under basic conditions (e.g., NaOH in dichloromethane) .

Tosylation of the pyridazinone hydroxyl group using tosyl chloride in the presence of a base like pyridine.

Purification via column chromatography or recrystallization, validated by HPLC (≥98% purity) .

  • Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-alkylation. Optimize stoichiometry to minimize byproducts like unreacted piperazine derivatives .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography to resolve the 3D structure, particularly the piperazine-pyridazinyl linkage and fluorophenyl orientation (lattice parameters: triclinic system, α = 73.489°, β = 71.309°, γ = 83.486°) .
  • NMR spectroscopy : Confirm the presence of the tosyl group (aromatic protons at δ 7.6–7.8 ppm) and piperazine methylene protons (δ 3.1–3.5 ppm).
  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (expected [M+H]+ for C26H25FN4O4S: 525.1567) .

Q. What safety protocols are critical during handling?

  • Precautions :

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity (H300-H313: harmful if swallowed/inhaled) .
  • Store in airtight containers at –20°C, away from ignition sources (P210) .
  • Neutralize waste with dilute sodium bicarbonate before disposal (P501) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Experimental Design :

Core Modifications : Replace the 2-fluorophenyl group with 3- or 4-fluoro analogs (see CAS 959246-81-2 for similar derivatives) to assess fluorophenyl positional effects on receptor binding.

Functional Group Variation : Substitute the tosyl group with morpholinyl or methylsulfonyl moieties to evaluate solubility and metabolic stability .

In vitro Assays : Screen analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Cross-reference with molecular docking simulations to predict binding affinities .

Q. What strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?

  • Methodology :

  • Physicochemical Profiling : Measure logP (HPLC-based) to correlate lipophilicity with absorption discrepancies.
  • Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450-mediated degradation pathways.
  • Pharmacokinetic Modeling : Integrate in vitro-in vivo extrapolation (IVIVE) to adjust dosing regimens .

Q. How can environmental fate studies be structured to assess ecological risks of this compound?

  • Framework :

Abiotic Degradation : Hydrolysis studies at varying pH (1–13) and photolysis under UV light to identify breakdown products.

Biotic Transformation : Soil microcosm experiments to track microbial degradation rates (e.g., LC-MS/MS quantification).

Ecotoxicology : Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201) .

Data Analysis & Validation

Q. What statistical approaches are suitable for analyzing crystallographic data inconsistencies?

  • Resolution :

  • Apply R-factor analysis (R < 0.05 for high-confidence datasets) and cross-validate with independent refinement software (e.g., SHELXL).
  • Use Hirshfeld surface analysis to resolve electron density ambiguities near the fluorophenyl group .

Q. How to validate purity claims from commercial suppliers?

  • Verification Protocol :

Chromatographic Purity : HPLC with UV detection (λ = 254 nm) and comparison to a certified reference standard.

Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

Thermogravimetric Analysis (TGA) : Detect residual solvents or moisture (acceptable limit: <0.5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.